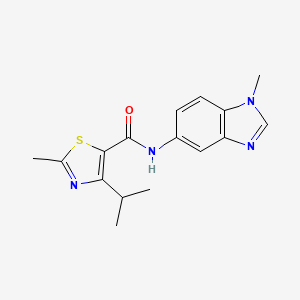![molecular formula C22H19F2N3O2 B11004626 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone](/img/structure/B11004626.png)
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone is a complex organic compound featuring both benzoxazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by reacting piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives.
Formation of the Indole Ring: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.
Coupling of the Two Moieties: The final step involves coupling the benzoxazole and indole moieties under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxazole and indole moieties allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity and modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound shares the benzoxazole moiety and has similar chemical properties.
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives: These derivatives have been studied for their antibacterial activity.
Uniqueness
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoro-1H-indol-1-yl)ethanone is unique due to the presence of both benzoxazole and indole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H19F2N3O2 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]-2-(6-fluoroindol-1-yl)ethanone |
InChI |
InChI=1S/C22H19F2N3O2/c23-16-2-1-14-5-10-27(19(14)11-16)13-21(28)26-8-6-15(7-9-26)22-18-4-3-17(24)12-20(18)29-25-22/h1-5,10-12,15H,6-9,13H2 |
InChI Key |
YVGVBNLHEXHQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CN4C=CC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-8-methoxy-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]quinoline-3-carboxamide](/img/structure/B11004543.png)
![ethyl 5-methyl-2-({[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004551.png)
![methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004556.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-acetylphenyl)acetamide](/img/structure/B11004565.png)
![Methyl 5-(2-methoxyphenyl)-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11004573.png)
![(10aS)-2-[2-(3,4-dimethoxyphenyl)ethyl]-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11004579.png)

![2-(Methoxymethyl)-7-(naphthalen-2-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11004584.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B11004585.png)
![2-(4-chloro-1H-indol-1-yl)-N-[(1-ethylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B11004591.png)

![4-(4-methoxyphenyl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B11004595.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11004605.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-3-carboxamide](/img/structure/B11004607.png)
